molecular formula C8H11N3O3S B588084 4'-Epi Lamivudine-15N2,13C CAS No. 1246815-07-5

4'-Epi Lamivudine-15N2,13C

Cat. No. B588084
M. Wt: 232.233
InChI Key: JTEGQNOMFQHVDC-PNZYAHHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Epi Lamivudine-15N2,13C is the labelled analogue of 4’-Epi Lamivudine, which is a lamivudine isomer . Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .


Molecular Structure Analysis

The molecular formula of 4’-Epi Lamivudine-15N2,13C is C7[13C]H11N[15N]2O3S . The IUPAC name is 4-amino-1-(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidin-2-one .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Epi Lamivudine-15N2,13C is 232.24 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .

Safety And Hazards

Lamivudine is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It’s important to handle it with care, use personal protective equipment as required, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Lamivudine has been proposed for repurposing against SARS-CoV-2 in the context of the COVID-19 pandemic . It has also been shown to sensitize cancer cells to chemotherapy . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

properties

CAS RN

1246815-07-5

Product Name

4'-Epi Lamivudine-15N2,13C

Molecular Formula

C8H11N3O3S

Molecular Weight

232.233

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1

InChI Key

JTEGQNOMFQHVDC-PNZYAHHTSA-N

SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

synonyms

(2R-trans)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C;  4-Amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 

Origin of Product

United States

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